1-(3-Chlorophenyl)-3-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 4-phenoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea may involve large-scale reactions using automated equipment. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on living organisms.
Medicine: Potential pharmaceutical applications include its use as a precursor for drug development.
Industry: It may be used in the production of polymers, resins, or other industrial materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a phenoxy group.
N-(3-bromophenyl)-N’-(4-phenoxyphenyl)urea: Similar structure but with a bromine atom instead of chlorine.
N-(3-chlorophenyl)-N’-(4-phenyl)urea: Similar structure but without the phenoxy group.
Uniqueness
N-(3-chlorophenyl)-N’-(4-phenoxyphenyl)urea is unique due to the presence of both the 3-chlorophenyl and 4-phenoxyphenyl groups. This combination of functional groups may impart specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
178607-15-3 |
---|---|
Molecular Formula |
C19H15ClN2O2 |
Molecular Weight |
338.8g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H15ClN2O2/c20-14-5-4-6-16(13-14)22-19(23)21-15-9-11-18(12-10-15)24-17-7-2-1-3-8-17/h1-13H,(H2,21,22,23) |
InChI Key |
NKWFPJQFNKTLNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.